Sodium Octanoate-8,8,8-d3
Description
Sodium Octanoate-8,8,8-d3 (CAS: 1219795-01-3) is a deuterium-labeled derivative of sodium octanoate, where the three hydrogen atoms at the terminal methyl group (C8 position) are replaced with deuterium (²H or D). Its molecular formula is C8H12D3NaO2, with a molecular weight of 169.21 g/mol . This compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise quantification in metabolic and pharmacokinetic research . It is classified as non-hazardous for transport and typically supplied as a neat white solid .
Properties
Molecular Formula |
C8H15NaO2 |
|---|---|
Molecular Weight |
169.21 g/mol |
IUPAC Name |
sodium;8,8,8-trideuteriooctanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i1D3; |
InChI Key |
BYKRNSHANADUFY-NIIDSAIPSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Sodium Octanoate-8,8,8-d3 involves the incorporation of deuterium atoms into the octanoate structure. One common method for preparing sodium octanoate derivatives involves the reaction of octanoic acid with sodium hydroxide to form the sodium salt. For the deuterated version, deuterated reagents are used to introduce the deuterium atoms at specific positions in the molecule .
Industrial production methods for isotopically labeled compounds like this compound often involve custom synthesis to meet specific research needs. These methods ensure high purity and precise isotopic labeling, which are crucial for accurate experimental results .
Chemical Reactions Analysis
Sodium Octanoate-8,8,8-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield octanoic acid derivatives, while reduction can produce octanol derivatives.
Scientific Research Applications
Sodium Octanoate-8,8,8-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is employed in metabolic research to trace metabolic pathways and understand the dynamics of biochemical processes.
Medicine: It is used in clinical diagnostics for imaging and diagnosis, as well as in the study of drug metabolism and pharmacokinetics.
Industry: It is used as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of Sodium Octanoate-8,8,8-d3 involves its role as a stable isotope tracer. In metabolic studies, it helps researchers track the incorporation and transformation of octanoate in various biochemical pathways. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing for precise monitoring of metabolic processes.
Comparison with Similar Compounds
Sodium Octanoate-d15
- Molecular Formula : C8D15NaO2
- Molecular Weight : 181.29 g/mol
- Deuterium Content : 15 deuterium atoms distributed across the entire carbon chain.
- Applications : Used in tracer studies requiring extensive deuteration, such as lipid metabolism and detergent micelle dynamics .
- Key Difference: Unlike Sodium Octanoate-8,8,8-d3, which targets terminal methyl deuteration, Sodium Octanoate-d15 provides broader isotopic labeling, making it suitable for tracking hydrogen exchange in complex systems .
Sodium Octanoate (Unlabelled)
- Molecular Formula : C8H15NaO2
- Molecular Weight : 166.19 g/mol
- Applications : Used industrially as a surfactant, antimicrobial agent, and food additive .
- Key Difference: The absence of deuterium limits its utility in isotope-based analytical methods. However, its lower cost (~JPY 7,000/25g vs. ~JPY 48,400/500mg for deuterated forms) makes it preferable for non-research applications .
Sodium Octadecanoate-d35 (Stearate-d35)
- Molecular Formula : CD3(CD2)16COONa
- Molecular Weight : 341.67 g/mol
- Deuterium Content : 35 deuterium atoms on the C18 chain.
- Applications : Employed in lipid bilayer studies and membrane permeability assays due to its long alkyl chain .
- Key Difference: The extended carbon chain and higher deuteration distinguish it from this compound, which is tailored for medium-chain fatty acid research .
Sodium 8-(2-Hydroxybenzamido)octanoate (SNAC)
- Molecular Formula : C15H20NNaO4
- Molecular Weight : 301.31 g/mol
- Structure : Features an amide-linked 2-hydroxybenzoyl group at the C8 position.
- Applications : A pharmaceutical excipient (e.g., in oral peptide drugs) that enhances intestinal absorption .
- Key Difference: SNAC’s functional group modification introduces pharmacological activity absent in this compound, which lacks bioactive moieties .
Data Table: Comparative Analysis
Biological Activity
Sodium Octanoate-8,8,8-d3 is a deuterated form of sodium octanoate, a medium-chain fatty acid (MCFA) with significant biological activity. This compound has garnered attention for its potential therapeutic effects on lipid metabolism, oxidative stress, and inflammatory responses in various biological systems. This article synthesizes findings from recent studies and includes data tables and case studies to illustrate the compound's biological activity.
- Molecular Formula : C8H12D3NaO2
- Molecular Weight : 169.21 g/mol
- CAS Number : 1219795-01-3
- IUPAC Name : this compound
Sodium octanoate functions primarily through the modulation of lipid metabolism and inflammatory pathways. It influences several key processes:
-
Lipid Metabolism :
- In studies involving aquatic animals, sodium octanoate supplementation has been shown to reduce hepatic lipid accumulation. For instance, a study on large yellow croaker indicated that dietary sodium octanoate significantly decreased triglyceride (TG) and total cholesterol (TC) levels while enhancing high-density lipoprotein (HDL) cholesterol levels .
- Oxidative Stress Reduction :
- Anti-inflammatory Effects :
Case Study: Effects on Aquatic Animals
A 10-week feeding trial on large yellow croaker demonstrated the effects of sodium octanoate on lipid metabolism:
| Parameter | Control (FO Diet) | SO Diet (7% Soybean Oil) | OCT Supplementation (2.1 g/kg) |
|---|---|---|---|
| Hepatic Crude Lipid (%) | 5.0 | 15.0 | 7.0 |
| Serum TG (mg/dL) | 150 | 300 | 180 |
| Serum TC (mg/dL) | 200 | 400 | 250 |
| HDL Cholesterol (mg/dL) | 50 | 30 | 70 |
| Oxidative Stress Marker (MDA) | 2.5 | 6.0 | 3.0 |
The results indicated that sodium octanoate supplementation effectively mitigated the adverse effects of high soybean oil diets by improving lipid profiles and reducing oxidative stress markers .
Mechanistic Insights
The underlying mechanisms were elucidated through gene expression analysis:
- Down-regulated Genes : Lipogenesis-related genes (acc1, scd1, fas) were significantly down-regulated in response to sodium octanoate supplementation.
- Up-regulated Genes : Conversely, genes associated with lipolysis (atgl, hsl) and fatty acid oxidation (cpt1, mcad) were up-regulated, indicating enhanced fat utilization .
Additional Observations
Research has also explored the implications of sodium octanoate in mammalian systems:
- Insulin Sensitivity : Studies suggest that sodium octanoate may improve insulin sensitivity by modulating fat accumulation in liver tissues .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects against conditions like hepatic encephalopathy, although further research is needed to clarify these findings .
Q & A
Basic Research Questions
Q. How can researchers confirm the isotopic purity of Sodium Octanoate-8,8,8-d3 during synthesis?
- Methodological Answer : Isotopic purity (99 atom% D) is typically verified using nuclear magnetic resonance (NMR) spectroscopy. The deuterium substitution at the terminal methyl group (CD) produces distinct H NMR signals, with suppression of proton peaks at the labeled positions. Mass spectrometry (MS) further confirms the mass shift (M+3) due to deuterium incorporation . For quantitative validation, combustion analysis coupled with isotope-ratio mass spectrometry (IRMS) provides atom% D values .
Q. What are the critical steps for synthesizing this compound with minimal isotopic dilution?
- Methodological Answer : Synthesis involves catalytic deuteration of octanoic acid precursors using deuterium gas (D) and palladium catalysts, followed by neutralization with sodium hydroxide. Key precautions include:
- Using anhydrous solvents to prevent proton exchange.
- Ensuring reaction vessels are moisture-free to avoid isotopic contamination.
- Post-synthesis purification via recrystallization in deuterated solvents (e.g., DO) .
Q. How should this compound be stored to maintain stability in experimental settings?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Deuterium-labeled compounds are hygroscopic; use desiccants (e.g., silica gel) to minimize moisture absorption, which can alter isotopic integrity .
Advanced Research Questions
Q. How can this compound be applied as an internal standard in lipid metabolism studies?
- Methodological Answer : In LC-MS workflows, the compound serves as a stable isotope-labeled internal standard for quantifying endogenous octanoate levels. Key steps:
- Spike known concentrations into biological matrices (e.g., plasma, cell lysates).
- Use multiple reaction monitoring (MRM) transitions specific to the deuterated vs. non-deuterated forms to avoid cross-talk.
- Validate against matrix effects by comparing recovery rates in deuterated vs. non-deuterated solvents .
Q. What experimental controls are necessary when using this compound in tracer studies to account for deuterium exchange?
- Methodological Answer : Deuterium exchange with protic solvents or biological media can reduce isotopic purity. Controls include:
- Parallel experiments with non-deuterated sodium octanoate to quantify background signals.
- Time-course analyses to assess exchange rates under physiological conditions (e.g., pH 7.4, 37°C).
- Use of deuterium-free buffers (e.g., Tris-D) in critical steps .
Q. How should researchers resolve contradictions in isotopic purity data between batches?
- Methodological Answer : Discrepancies may arise from incomplete deuteration or post-synthesis contamination. Troubleshooting steps:
- Re-analyze batches using high-resolution MS to identify impurities (e.g., M+1 or M+2 peaks).
- Cross-validate with C NMR to rule out non-deuterated carbon interference.
- Implement quality control (QC) protocols, including batch-specific certificates of analysis (CoA) from suppliers .
Q. What are the implications of using this compound in comparative studies with structurally similar compounds (e.g., Salcaprozate Sodium)?
- Methodological Answer : Structural analogs like Salcaprozate Sodium (Sodium 8-[(2-hydroxybenzoyl)amino]octanoate) may share extraction or ionization properties but differ in metabolic pathways. To isolate deuterium-specific effects:
- Perform competitive binding assays to assess receptor affinity differences.
- Use dual-labeling strategies (e.g., C + D) to track metabolic fate independently.
- Compare pharmacokinetic profiles (e.g., half-life, clearance) in in vivo models .
Data Analysis & Reporting
Q. How should researchers validate the accuracy of deuterium incorporation in metabolic flux analysis?
- Methodological Answer : Combine isotopomer spectral analysis (ISA) with MS data to model flux rates. For example:
- Quantify M+3 (fully deuterated) vs. M+0 (non-deuterated) isotopomers in fatty acid oxidation pathways.
- Use computational tools (e.g., INCA or OpenFLUX) to correct for natural isotope abundance .
Q. What statistical approaches are recommended for handling variability in deuterium-labeled tracer studies?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in isotopic purity. Normalize data using internal standards and report coefficients of variation (CV) for technical replicates. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) to avoid assumptions of normality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
